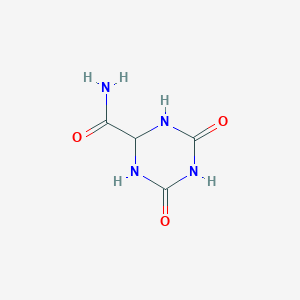
4,6-Dioxo-1,3,5-triazinane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dioxo-1,3,5-triazinane-2-carboxamide is a heterocyclic compound with the molecular formula C4H6N4O3 It is characterized by a triazinane ring structure with two oxo groups at positions 4 and 6, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dioxo-1,3,5-triazinane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isocyanuric acid with semicarbazide, followed by cyclization to form the triazinane ring . The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dioxo-1,3,5-triazinane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the carboxamide group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane derivatives with additional oxo groups, while reduction can produce hydroxylated triazinanes.
Scientific Research Applications
4,6-Dioxo-1,3,5-triazinane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can act as an enzyme inhibitor or a ligand in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Dioxo-1,3,5-triazinane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Cyanuric acid: A triazine derivative with three oxo groups.
Melamine: A triazine compound with amino groups instead of oxo groups.
Isocyanuric acid: A precursor used in the synthesis of 4,6-Dioxo-1,3,5-triazinane-2-carboxamide.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both oxo and carboxamide groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other triazine derivatives.
Properties
Molecular Formula |
C4H6N4O3 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4,6-dioxo-1,3,5-triazinane-2-carboxamide |
InChI |
InChI=1S/C4H6N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h2H,(H2,5,9)(H3,6,7,8,10,11) |
InChI Key |
YAILPFNHIPUFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC(=O)NC(=O)N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




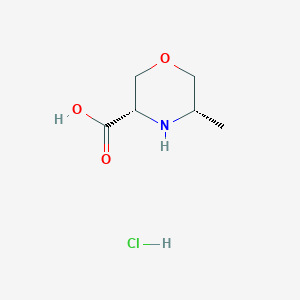
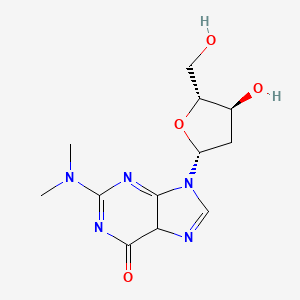
![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
![Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)
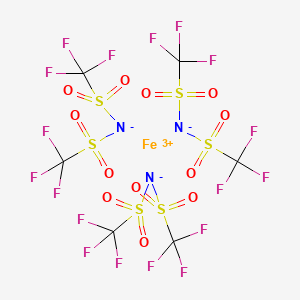
![7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12335082.png)
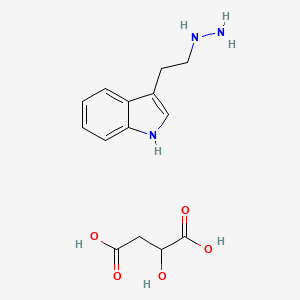
![2,2-Dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B12335097.png)

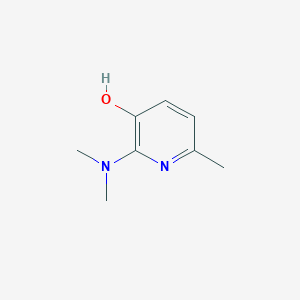
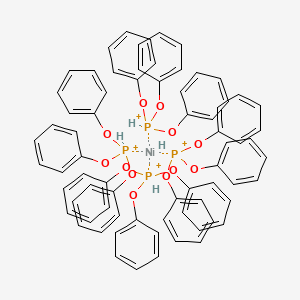
![5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)
